



Application Note: Detection of p-FGFR Inhibition by Infigratinib using Western Blot

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Compound of Interest		
Compound Name:	Infigratinib	
Cat. No.:	B612010	Get Quote

Audience: Researchers, scientists, and drug development professionals.

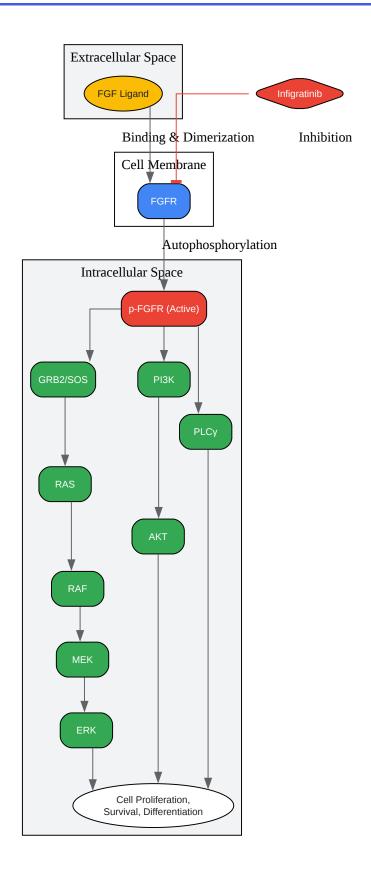
Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR signaling, often due to genetic alterations like mutations, amplifications, or fusions, is a key driver in various cancers.[1][3] Infigratinib is a potent and selective ATP-competitive tyrosine kinase inhibitor of FGFR1, FGFR2, and FGFR3.[1][3] It functions by binding to the ATP-binding pocket of the FGFR, thereby blocking its kinase activity and preventing downstream signaling pathways that promote tumor growth.[2][3] This application note provides a detailed protocol for utilizing Western blot to detect the phosphorylation status of FGFR (p-FGFR) in cancer cell lines following treatment with Infigratinib, a critical step in verifying its mechanism of action and efficacy.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCy pathways, which in turn regulate cellular processes.[5][6][7] Infigratinib inhibits this initial autophosphorylation step.





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Figure 1: Simplified FGFR Signaling Pathway and Infigratinib's Mechanism of Action.



Experimental Workflow

The overall experimental workflow involves treating cancer cells with **Infigratinib**, preparing cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting p-FGFR and total FGFR using specific antibodies.



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Figure 2: Experimental workflow for Western blot analysis of p-FGFR.

Data Presentation

The following table presents representative quantitative data from a dose-response experiment. Cancer cells with an activating FGFR2 fusion were treated with increasing concentrations of **Infigratinib** for 24 hours. Western blot analysis was performed, and band intensities were quantified using densitometry software (e.g., ImageJ). The p-FGFR signal was normalized to the total FGFR signal. The data demonstrates a dose-dependent decrease in FGFR phosphorylation upon **Infigratinib** treatment.

Infigratinib (nM)	p-FGFR Intensity (Arbitrary Units)	Total FGFR Intensity (Arbitrary Units)	Normalized p- FGFR/Total FGFR Ratio	% Inhibition of p-FGFR
0 (Vehicle)	1.00	1.02	0.98	0%
1	0.82	1.01	0.81	17%
10	0.45	0.99	0.45	54%
50	0.18	1.03	0.17	83%
100	0.06	1.00	0.06	94%
250	0.02	0.98	0.02	98%



Table 1: Representative quantitative analysis of p-FGFR levels in response to **Infigratinib** treatment.

Experimental Protocols Materials and Reagents

- Cell Line: Human cholangiocarcinoma cell line with a known FGFR2 fusion.
- **Infigratinib**: Stock solution in DMSO.
- Cell Culture Medium: As required for the specific cell line.
- Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) freshly supplemented with protease and phosphatase inhibitor cocktails.[8][9]
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
- Transfer Membrane: PVDF membrane (0.45 μm).
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) which can lead to high background.[8]
- Primary Antibodies:
 - Rabbit anti-phospho-FGFR (Tyr653/654) polyclonal antibody.[10][11]
 - Mouse anti-total FGFR monoclonal antibody.
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG.
 - HRP-conjugated goat anti-mouse IgG.



• Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Detailed Protocol

- Cell Culture and Treatment:
 - 1. Plate cells in 6-well plates and grow to 70-80% confluency.
 - 2. Starve cells in serum-free medium for 4-6 hours prior to treatment.
 - 3. Treat cells with increasing concentrations of **Infigratinib** (e.g., 0, 1, 10, 50, 100, 250 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
- Cell Lysis and Protein Quantification:
 - 1. After treatment, place plates on ice and wash cells twice with ice-cold PBS.
 - 2. Add 100-150 μL of ice-cold lysis buffer (with inhibitors) to each well.
 - 3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - 4. Incubate on ice for 30 minutes with occasional vortexing.[12]
 - 5. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - 6. Transfer the supernatant (protein lysate) to a new tube.
 - 7. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Protein Transfer:
 - 1. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
 - 2. Boil the samples at 95-100°C for 5 minutes.
 - 3. Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.



- 4. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
- 5. Transfer the separated proteins to a PVDF membrane. Ensure complete transfer, especially for high molecular weight proteins like FGFR.
- Immunoblotting:
 - 1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
 - 2. Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
 - 3. Wash the membrane three times for 10 minutes each with TBST.
 - 4. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
 - 1. Prepare the ECL substrate according to the manufacturer's protocol.
 - 2. Incubate the membrane with the ECL substrate for 1-5 minutes.
 - 3. Capture the chemiluminescent signal using a digital imaging system.
 - 4. To probe for total FGFR, the membrane can be stripped and re-probed, or a parallel blot can be run.
 - Quantify the band intensities using densitometry software.[14][15] Normalize the p-FGFR signal to the total FGFR signal for each sample to account for any variations in protein loading.

Troubleshooting



Problem	Possible Cause	Suggested Solution
No or Weak Signal	Low protein abundance.	Increase the amount of protein loaded per lane.[16]
Inefficient antibody binding.	Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). [16][17]	
Rapid dephosphorylation.	Ensure fresh protease and phosphatase inhibitors are always used in the lysis buffer and keep samples on ice.[8]	
High Background	Insufficient blocking.	Increase blocking time or BSA concentration. Ensure blocking buffer is fresh.[13][16]
Antibody concentration too high.	Reduce the concentration of primary and/or secondary antibodies.[13]	
Non-specific Bands	Primary antibody is not specific.	Use a highly specific monoclonal antibody if available. Perform a peptide block to confirm specificity.
Protein degradation.	Use fresh protease inhibitors and handle samples quickly on ice.[18]	

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